N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves multiple stepsCommon reagents used in these reactions include acetonitrile, potassium carbonate, and iodine . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, influencing biological pathways. The benzotriazinyl group may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as melatonin and serotonin. Compared to these compounds, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the presence of the benzotriazinyl group, which may confer additional stability and specificity in its interactions .
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-16-6-7-19-15(14-16)8-11-25(19)13-10-22-20(27)9-12-26-21(28)17-4-2-3-5-18(17)23-24-26/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,27) |
InChI Key |
XHVPMYIAEHJGQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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